

Aminooxy-PEG5-azide: A Technical Guide for Bioconjugation and Drug Development

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Compound of Interest

Compound Name: Aminooxy-PEG5-azide

Cat. No.: B605445

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This technical guide provides an in-depth overview of **Aminooxy-PEG5-azide**, a heterobifunctional linker critical to advancing research in bioconjugation, drug delivery, and targeted protein degradation. Designed for researchers, scientists, and professionals in drug development, this document outlines the molecule's chemical properties, core applications, and detailed experimental workflows.

Core Molecular Attributes

Aminooxy-PEG5-azide is a versatile chemical tool featuring two distinct reactive moieties separated by a hydrophilic polyethylene glycol (PEG) spacer. The aminooxy group readily reacts with aldehydes and ketones to form stable oxime bonds, while the azide group participates in highly efficient click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2] The PEG linker enhances the aqueous solubility of the molecule and its conjugates.[3]

Property	Value	Reference
Molecular Formula	C ₁₂ H ₂₆ N ₄ O ₆	[4]
Molecular Weight	322.36 g/mol	[4]
Purity	>96%	
CAS Number	1919045-02-5	

Key Applications in Research and Drug Development

The unique bifunctional nature of **Aminooxy-PEG5-azide** makes it an invaluable linker in several cutting-edge areas of biochemical research and pharmaceutical development.

Bioconjugation and Protein Modification

Aminooxy-PEG5-azide is extensively used for the site-specific modification of proteins and other biomolecules. The aminooxy group can be selectively targeted to proteins engineered to contain an aldehyde or ketone functionality, such as those modified with an aldehyde tag. Subsequent reaction of the azide with an alkyne-modified molecule via click chemistry allows for the precise attachment of a wide range of payloads, including fluorescent dyes, biotin tags, or other proteins.

Antibody-Drug Conjugate (ADC) Synthesis

In the field of oncology, **Aminooxy-PEG5-azide** serves as a linker for the creation of Antibody-Drug Conjugates (ADCs). ADCs are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing effects of a cytotoxic drug. The linker facilitates the covalent attachment of the drug to the antibody, ensuring that the payload is delivered directly to the target cancer cells.

PROTAC Development

Aminooxy-PEG5-azide is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

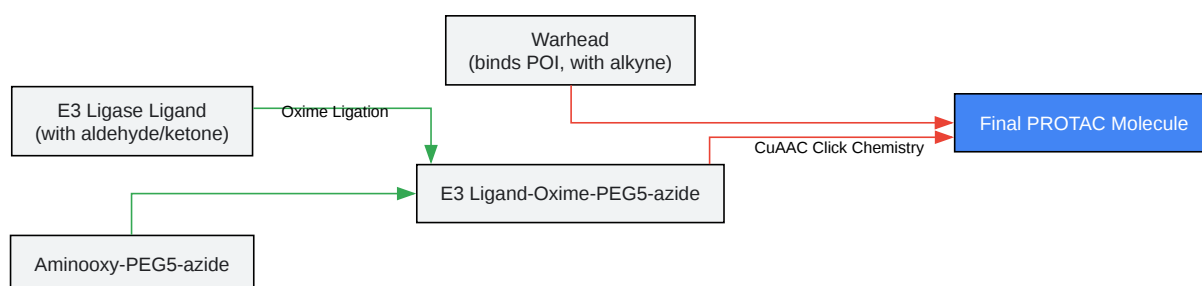
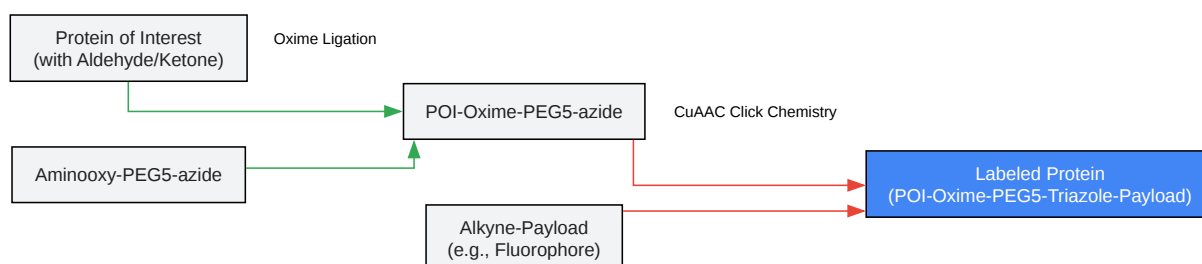
by the proteasome. The linker connects the target protein-binding ligand to the E3 ligase-binding ligand, and its length and composition are critical for the efficacy of the resulting PROTAC.

Experimental Workflows and Protocols

The following sections provide detailed diagrams and methodologies for the primary applications of **Aminooxy-PEG5-azide**.

Bioconjugation Workflow

This workflow illustrates the two-step process of labeling a protein of interest (POI) with a payload using **Aminooxy-PEG5-azide**. First, the aminooxy group of the linker reacts with a ketone or aldehyde on the POI. Second, the azide group is conjugated to an alkyne-containing payload via a copper-catalyzed click reaction.



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